molecular formula C21H25N5O3 B15006862 1,3-dimethyl-8-(2-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-(2-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15006862
M. Wt: 395.5 g/mol
InChI Key: GTEPTPQHKXDODH-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is known for its diverse biological activities and potential therapeutic applications. It is characterized by the presence of a purine core structure, which is substituted with various functional groups, including a methylpiperidine moiety and a phenylethyl ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine or its derivatives with appropriate aldehydes or ketones.

    Introduction of the Methylpiperidine Moiety: The methylpiperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the purine core.

    Attachment of the Phenylethyl Ketone Group: The phenylethyl ketone group can be attached through Friedel-Crafts acylation reactions, using phenylacetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and its substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors, such as neurotransmitter receptors in the nervous system.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine core structure but different substituents.

    Theophylline: Used in the treatment of respiratory diseases, also a purine derivative with distinct functional groups.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

The uniqueness of 1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer unique biological and chemical properties.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

1,3-dimethyl-8-(2-methylpiperidin-1-yl)-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C21H25N5O3/c1-14-9-7-8-12-25(14)20-22-18-17(19(28)24(3)21(29)23(18)2)26(20)13-16(27)15-10-5-4-6-11-15/h4-6,10-11,14H,7-9,12-13H2,1-3H3

InChI Key

GTEPTPQHKXDODH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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